molecular formula C27H24N4S2 B11079138 1,1'-(Methylenebis(4,1-phenylene))bis(3-phenylthiourea)

1,1'-(Methylenebis(4,1-phenylene))bis(3-phenylthiourea)

Cat. No.: B11079138
M. Wt: 468.6 g/mol
InChI Key: FAYXNLKKXISAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-(Methylenebis(4,1-phenylene))bis(3-phenylthiourea) is a symmetric bis-thiourea derivative characterized by a central methylene-bridged diphenylene core, with each phenyl group substituted by a 3-phenylthiourea moiety. Thiourea derivatives are notable for their ability to engage in hydrogen bonding and coordinate with metal ions, making them relevant in coordination chemistry, material science, and drug discovery .

Properties

Molecular Formula

C27H24N4S2

Molecular Weight

468.6 g/mol

IUPAC Name

1-phenyl-3-[4-[[4-(phenylcarbamothioylamino)phenyl]methyl]phenyl]thiourea

InChI

InChI=1S/C27H24N4S2/c32-26(28-22-7-3-1-4-8-22)30-24-15-11-20(12-16-24)19-21-13-17-25(18-14-21)31-27(33)29-23-9-5-2-6-10-23/h1-18H,19H2,(H2,28,30,32)(H2,29,31,33)

InChI Key

FAYXNLKKXISAKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=S)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Direct Condensation in Halogenated Solvents

The most frequently reported method involves reacting 4,4'-methylenebis(benzene-1,4-diamine) with phenyl isothiocyanate in anhydrous dichloromethane at ambient temperature. A molar ratio of 1:2.4 (diamine:isothiocyanate) achieves near-quantitative conversion within 24 hours, as confirmed by TLC monitoring. The reaction proceeds through a two-stage mechanism:

  • Nucleophilic attack : Primary amine groups on the diamine attack the electrophilic carbon in phenyl isothiocyanate, forming intermediate thiolcarbamates.

  • Proton transfer : Sequential deprotonation generates the stabilized thiourea linkage, with the methylene bridge maintaining spatial separation between aromatic systems.

Purification via ethanol recrystallization yields white crystalline product (mp 320–322°C), with FTIR spectra showing key absorptions at:

  • 3190 cm⁻¹ (N–H stretch)

  • 1586 cm⁻¹ (C=N vibration)

  • 1141 cm⁻¹ (C–S bond).

Reflux-Assisted Synthesis in Alcohol Media

Alternative protocols employ tert-butanol under reflux conditions (82°C) to accelerate reaction kinetics. This approach reduces reaction time to 2–4 hours while maintaining yields above 94%, as demonstrated in large-scale syntheses of analogous thioureas. The elevated temperature enhances isothiocyanate electrophilicity, particularly beneficial for less nucleophilic aromatic amines. Post-reaction cooling precipitates the product, which is isolated via vacuum filtration.

Reaction Optimization and Yield Analysis

Systematic optimization studies reveal critical parameters influencing bis-thiourea formation efficiency:

ParameterOptimal ValueYield ImpactSource
SolventDichloromethane95%
Temperature25°C (rt)90–95%
Molar Ratio1:2.4 (diamine:ITC)94%
Reaction Time24 hours95%
CatalystNone required

Notably, exceeding 2.4 equivalents of isothiocyanate promotes side reactions, particularly when using aliphatic diamines, while sub-stoichiometric quantities leave unreacted amine termini.

Structural Characterization and Analytical Validation

Spectroscopic Fingerprints

¹H-NMR analysis (500 MHz, DMSO-d₆) reveals:

  • δ 3.89 ppm : Singlet (2H, methylene bridge)

  • δ 7.21–7.47 ppm : Multiplet (16H, aromatic protons)

  • δ 9.31 ppm : Broad singlet (2H, thiourea NH).

¹³C-NMR conclusively identifies the thiocarbonyl moiety at δ 180.2 ppm , with the methylene bridge appearing at δ 40.8 ppm . IR spectroscopy further corroborates functionality through strong C=S stretches at 745 cm⁻¹ .

Comparative Analysis of Synthetic Routes

The dichloromethane-mediated method remains superior for laboratory-scale synthesis due to:

  • Mild conditions : Avoids thermal decomposition risks

  • High purity : Recrystallization yields >99% by HPLC

  • Scalability : Demonstrated at 100g batches without yield reduction.

In contrast, tert-butanol reflux offers faster reaction times but requires careful temperature control to prevent isothiocyanate polymerization.

Industrial-Scale Production Considerations

Pilot plant trials using continuous flow reactors demonstrate:

  • Space-time yield : 1.2 kg·L⁻¹·h⁻¹

  • Solvent recovery : 98% dichloromethane recycled via distillation

  • Particle size control : Jet milling produces uniform 50–100 μm crystals for pharmaceutical formulations .

Chemical Reactions Analysis

Cyclization Reactions

The compound undergoes cyclization under acidic or basic conditions to form nitrogen- and sulfur-containing heterocycles. For example:

  • Thiazole formation : Heating with α-halo ketones in ethanol at 80°C yields bis-thiazole derivatives via intramolecular cyclization .

  • Thiadiazole synthesis : Reaction with nitrous acid generates 1,3,4-thiadiazole rings through oxidative coupling.

Table 1: Cyclization Reaction Conditions

SubstrateReagent/ConditionsProductYield (%)
Chloroacetic acidEtOH, 70°C, 6 hBis-iminothiazolidinones65–78
Thiophene aldehydeCH₂Cl₂/EtOH, rt, 4 hThiophene-fused derivatives72–85

Metal Coordination Reactions

The thiourea groups act as bidentate ligands, forming stable complexes with transition metals:

  • Platinum(II) complexes : Reacts with [PtCl₂(diphos)] in CHCl₃/EtOH (1:1) to form octahedral complexes with N,S-coordination .

  • Anticancer activity : Platinum complexes derived from analogous thioureas show IC₅₀ values of 1.2–4.8 μM against MCF-7 cells .

Key spectral data for coordination :

  • FTIR : Thiourea ν(N-H) at 3,190 cm⁻¹ shifts to 3,240 cm⁻¹ upon metal binding .

  • ¹H NMR : Aromatic proton signals split into multiplets (δ 7.2–7.5 ppm) due to reduced symmetry .

Alkylation and Acylation

The NH groups participate in nucleophilic substitutions:

  • Methylation : Treatment with methyl iodide in DMF/K₂CO₃ produces N-methylated derivatives at 60°C (85% yield).

  • Acylation : Reacts with acetyl chloride in pyridine to form bis-acetamide analogs.

Condensation Reactions

Condensation with aldehydes or ketones generates Schiff base-like structures:

  • Thiophene-2-carbaldehyde : Forms bis-arylidene derivatives with λₐbs = 320–350 nm (UV-Vis) .

  • Thermal stability : TGA data show decomposition onset at 230°C, confirming stability under synthetic conditions.

Oxidation and Redox Behavior

  • Disulfide formation : Oxidation with H₂O₂ in acetic acid yields disulfide-bridged dimers.

  • Electrochemical activity : Cyclic voltammetry reveals quasi-reversible redox peaks at E₁/₂ = −0.45 V (vs. Ag/AgCl) .

This compound’s versatility in forming heterocycles, coordinating metals, and undergoing functional group transformations underscores its utility in medicinal chemistry and materials science. Experimental protocols and spectral characterization (e.g., ¹H NMR, FTIR) provide critical validation of reaction pathways .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 1,1'-(Methylenebis(4,1-phenylene))bis(3-phenylthiourea). For instance, compounds with similar structures have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1,1'-(Methylenebis(4,1-phenylene))bis(3-phenylthiourea)E. coli0.21 µM
Similar Thiourea DerivativesS. aureusVaries (typically low micromolar range)

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. Studies have shown that thiourea derivatives can scavenge free radicals effectively.

Pharmaceutical Applications

The compound is being explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents targeting metabolic disorders and cancers. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Polymer Chemistry

In materials science, 1,1'-(Methylenebis(4,1-phenylene))bis(3-phenylthiourea) can be utilized as a cross-linking agent in polymer synthesis. Its thiourea groups can facilitate the formation of stable networks in polymer matrices, enhancing mechanical properties and thermal stability.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is also being investigated for use in coatings and adhesives formulations. It can improve the durability and performance of these materials under various environmental conditions.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiourea derivatives against Pseudomonas aeruginosa and E. coli. The study found that derivatives similar to 1,1'-(Methylenebis(4,1-phenylene))bis(3-phenylthiourea) exhibited potent inhibitory effects with MIC values comparable to standard antibiotics .

Case Study 2: Polymer Development

In another research project focused on polymer development, researchers incorporated 1,1'-(Methylenebis(4,1-phenylene))bis(3-phenylthiourea) into polyurethane formulations. The resulting materials showed improved tensile strength and thermal resistance compared to control samples without the compound .

Mechanism of Action

The mechanism of action of N’-(4-{4-[(ANILINOCARBOTHIOYL)AMINO]BENZYL}PHENYL)-N-PHENYLTHIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Analog: 4,4′-Methylenebis(1,1-dibenzyl-3-phenylurea)

  • Structure : Replaces thiourea (-NH-CS-NH-) with urea (-NH-CO-NH-) and incorporates dibenzyl groups instead of phenyl substituents .
  • Physicochemical Properties :
    • Molecular Weight: 644.819 g/mol (vs. ~468.6 g/mol for the target thiourea, estimated).
    • Solubility: Urea derivatives are generally more polar but less lipophilic than thioureas due to the electronegative oxygen atom.
  • Reactivity : Ureas exhibit weaker hydrogen-bonding capacity compared to thioureas, which may reduce their efficacy in metal coordination or supramolecular assembly .

Structural Analog: 1,1'-(Methylenebis(4,1-phenylene))bis(3-butylurea)

  • Structure : Features butyl substituents instead of phenyl groups on the urea moieties .
  • Thermal Stability: Alkyl-substituted ureas may exhibit lower melting points compared to aromatic thioureas, as seen in related compounds (e.g., compound 34 in decomposes >300°C) .

Functional Analog: Bis-Thiourea Ligands in Coordination Polymers

  • Example : 2,2'-(4,4'-(4,4'-Methylenebis(4,1-phenylene)bis(diazene-2,1-diyl))bis(4,1-phenylene))bis(azanediyl)bis(oxomethylene)dibenzoic acid (ADM) .
  • Comparison :
    • Metal Coordination : Thiourea’s sulfur atoms provide stronger Lewis basicity than urea’s oxygen, enhancing binding to transition metals (e.g., Cu²⁺, Co²⁺).
    • Applications : ADM-based coordination polymers are insoluble in common solvents, suggesting similar challenges in processing the target compound .

Physicochemical and Functional Properties

Thermal Stability

  • Target Compound : Expected high thermal stability (>250°C) based on analogs like compound 34 (decomposition >300°C) .
  • Urea vs. Thiourea : Thioureas generally exhibit higher thermal stability due to stronger intermolecular interactions (e.g., S···H hydrogen bonds) .

Solubility and Reactivity

  • Solubility: Likely poor solubility in polar solvents (e.g., water, ethanol) but moderate in DMSO or DMF, as seen in bis-carbohydrazide derivatives .
  • Reactivity : The thiourea group’s nucleophilic sulfur can participate in cyclocondensation reactions (e.g., with aldehydes or ketones) to form heterocycles, similar to ’s synthesis of pyridine derivatives .

Antimicrobial Activity

  • Structure-Activity Relationship : Phenyl substituents may enhance activity by increasing lipophilicity and membrane penetration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,1'-(Methylenebis(4,1-phenylene))bis(3-phenylthiourea)?

  • Methodological Answer : The synthesis typically involves condensation reactions between bis(amine) precursors and phenyl isothiocyanate derivatives. For example, analogous urea compounds (e.g., 1,1'-(1,2-phenylene)bis(3-phenylurea)) are synthesized via coupling of aromatic diamines with isocyanate reagents under anhydrous conditions . For thiourea derivatives, substituting isocyanates with isothiocyanates and optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst use) can improve yields. Characterization via 1^1H/13^13C NMR and FT-IR is critical to confirm thiourea bond formation (N-H stretching at ~3200 cm1^{-1}, C=S stretching at ~1250 cm1^{-1}) .

Q. What spectroscopic and crystallographic techniques are essential for structural validation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and thiourea N-H protons (δ 8.5–10.0 ppm). 13^13C NMR confirms thiocarbonyl (C=S) signals at ~180 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between thiourea groups), as demonstrated in structurally similar bis(urea) compounds .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound across studies?

  • Methodological Answer : Contradictions may arise from variations in experimental design:

  • Cell Line Specificity : Test across multiple cell lines (e.g., cancer vs. non-cancer) with standardized protocols (e.g., MTT assay conditions, passage numbers).
  • Dose-Response Analysis : Establish EC50_{50}/IC50_{50} values under controlled pH and temperature to isolate compound-specific effects from environmental variables.
  • Mechanistic Studies : Use proteomics or transcriptomics to identify target pathways, as seen in related urea derivatives with anticancer activity . Link findings to theoretical frameworks (e.g., structure-activity relationships) to contextualize results .

Q. What strategies optimize the aqueous solubility and stability of this compound for pharmacological applications?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO-water mixtures or cyclodextrin inclusion complexes to enhance solubility while monitoring stability via HPLC .
  • pH Adjustment : Thiourea groups are pH-sensitive; buffered solutions (pH 6–8) minimize degradation.
  • Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) and confirm stability via accelerated aging studies.

Q. How can computational modeling guide the design of derivatives with improved binding affinity for target proteins?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict interactions with receptors (e.g., tyrosine kinases). Compare results with experimental IC50_{50} values for validation.
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity data from analogs.
  • MD Simulations : Assess conformational stability of the compound in biological membranes or protein pockets over nanosecond timescales.

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s thermal stability in different solvent systems?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Compare decomposition profiles (onset temperature, mass loss) in polar (e.g., DMF) vs. nonpolar (e.g., toluene) solvents.
  • Solvent-Solute Interactions : Use DFT calculations to model hydrogen bonding or π-π stacking effects that stabilize/destabilize the compound.
  • Replicate Studies : Control humidity and oxygen levels during experiments, as oxidation of thiourea to urea can alter stability .

Experimental Design Considerations

Q. What controls are critical when evaluating this compound’s role in catalytic applications (e.g., metal-ion binding)?

  • Methodological Answer :

  • Blank Reactions : Exclude the compound to isolate its catalytic contribution.
  • Metal Chelation Studies : Use UV-Vis titration (e.g., with Cu2+^{2+}) to quantify binding constants (Kb_{b}) and compare with theoretical models.
  • Kinetic Profiling : Monitor reaction rates (e.g., oxidation of substrates) with/without the compound to assess catalytic efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.